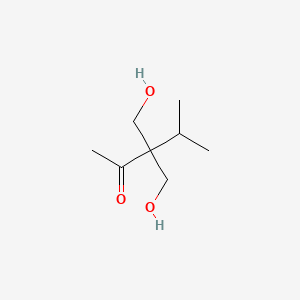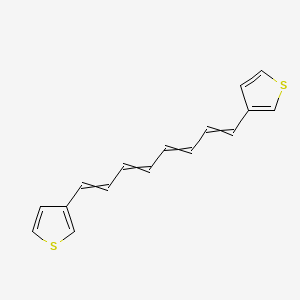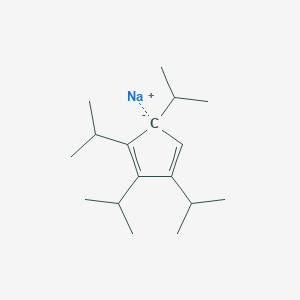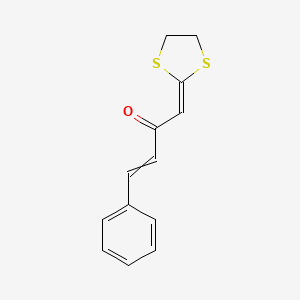
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 2-ethylbutyl group and a phenylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylmethoxy group can be introduced through a Williamson ether synthesis, where a phenol derivative is reacted with a suitable alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
科学的研究の応用
Chemistry: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used as a probe to study the interactions of aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may have potential applications in drug discovery and development. Its structural features can be modified to create new pharmaceuticals with specific biological activities.
Industry: In the industrial sector, Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for various applications in materials science and engineering.
作用機序
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The benzene ring can participate in electrophilic aromatic substitution reactions, while the alkyl and phenylmethoxy groups can undergo various transformations.
In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The specific pathways involved would depend on the nature of the interaction and the biological context.
類似化合物との比較
Benzene, 1-(2-ethylbutyl)-4-methoxy-: Similar structure but lacks the phenyl group.
Benzene, 1-(2-ethylbutyl)-4-(phenylmethyl)-: Similar structure but lacks the methoxy group.
Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)-: Similar structure but with different alkyl substituents.
Uniqueness: Benzene, 1-(2-ethylbutyl)-4-(phenylmethoxy)- is unique due to the presence of both the 2-ethylbutyl and phenylmethoxy groups This combination of substituents imparts specific chemical and physical properties that distinguish it from other similar compounds
特性
CAS番号 |
125796-68-1 |
|---|---|
分子式 |
C19H24O |
分子量 |
268.4 g/mol |
IUPAC名 |
1-(2-ethylbutyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C19H24O/c1-3-16(4-2)14-17-10-12-19(13-11-17)20-15-18-8-6-5-7-9-18/h5-13,16H,3-4,14-15H2,1-2H3 |
InChIキー |
JYJJYPXFJGQUOI-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)









![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
